molecular formula C11H9NO3 B1590386 methyl 3-formyl-1H-indole-4-carboxylate CAS No. 53462-88-7

methyl 3-formyl-1H-indole-4-carboxylate

Cat. No. B1590386
CAS RN: 53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is 1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Indole derivatives, including “methyl 3-formyl-1H-indole-4-carboxylate”, have attracted increasing attention in recent years due to their biologically active properties. They are used in various scientific fields, particularly in medicinal chemistry and pharmacology .

  • Summary of the Application : Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific research context. Generally, these compounds are synthesized in the lab and then tested in vitro (e.g., in cell cultures) or in vivo (e.g., in animal models) to evaluate their biological activity .
    • Application : Reactant for preparation of tryptophan dioxygenase inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used as anticancer immunomodulators .
    • Application : Reactant for preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These cytotoxic agents can potentially be used to treat multidrug-resistant cancer cells .
    • Application : Nitric oxide synthase (nNOS) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate nitric oxide production, which plays a role in various physiological and pathological processes .
    • Application : Protein kinase c alpha (PKCα) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate PKCα, which plays a role in various cellular processes .
    • Application : Inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used as antitumor agents .
    • Application : Kinase insert domain receptor (KDR) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate KDR, which plays a role in angiogenesis .
    • Application : Reactant for preparation of tryptophan dioxygenase inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used as anticancer immunomodulators .
    • Application : Reactant for preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These cytotoxic agents can potentially be used to treat multidrug-resistant cancer cells .
    • Application : Nitric oxide synthase (nNOS) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate nitric oxide production, which plays a role in various physiological and pathological processes .
    • Application : Protein kinase c alpha (PKCα) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate PKCα, which plays a role in various cellular processes .
    • Application : Inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used as antitumor agents .
    • Application : Kinase insert domain receptor (KDR) inhibitors .
    • Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
    • Results or Outcomes : These inhibitors can potentially be used to regulate KDR, which plays a role in angiogenesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on methyl 3-formyl-1H-indole-4-carboxylate are not available, indole derivatives are of interest in various fields of study. For instance, they are used in the preparation of novel inhibitors of the C-terminal domain of RNA polymerase II .

properties

IUPAC Name

methyl 3-formyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQJAOMFBDZMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496231
Record name Methyl 3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1H-indole-4-carboxylate

CAS RN

53462-88-7
Record name Methyl 3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl indole-4-carboxylate (250 mg, 1.43 mmol) in dichloroethane (2 mL) was treated with a solution of POCl3-DMF (1.5 equivalent (eq)) at room temperature (rt). The orange solution was heated at 50° C. for 1 hour. The reaction solution was poured into ice-cold aqueous (aq.) NaOAc (1 g in 2 mL), the aqueous solution was adjusted to pH=8 with 1M NaOH, and extracted with EtOAc (10 mL×3). The organic solution was washed with water and brine, dried (Na2SO4), filtered, and concentrated to give methyl 3-formyl-indole-4-carboxylate as an oil, 271 mg (93%). 1H NMR (300 MHz, d6-DMSO) δ 3.68 (s, 3H), 7.16 (t, 1H, J=7.8 Hz), 7.40 (dd, 1H, J=7.8, 0.8 Hz), 7.56 (d, 1H, J=7.8, 0.8 Hz), 8.16 (d, 1H, J=3.2 Hz), 10.00 (s, 1H), 12.30 (br s, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
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POCl3 DMF
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0 (± 1) mol
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reactant
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

The Vilsmeier reagent was prepared by the dropwise addition of phosphoryl oxychloride (0.75 mg) to cooled N,N-dimethylformamide (20.0 ml) under constant stirring. A solution of methyl indole-4-carboxylate in N,N-dimethylformamide (12.0 ml) was added to the above solution at 0° C. and the solution was stirred for 30 minutes. The mixture was diluted with water (40 ml) and the solution was neutralized with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate (60 ml). The organic layer was washed successively with water and brine, dried over magnesium sulfate and concentrated invacuo. The solid was triturated with diethyl ether (7 ml) to give methyl 3-formylindole-4-carboxylate (792 mg).
Name
phosphoryl oxychloride
Quantity
0.75 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
12 mL
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred mixture of N-methylformanilide (15.6 g) and phosphorus oxychloride (17.7 g) is added ethylene dichloride (75 g) followed by 4-indolecarboxylic acid methyl ester (17.5 g), described by F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949). The reaction mixture is stirred at room temperature for 11/2 hr., then at 45° - 50°C for 30 minutes more. The mixture is now poured into a solution of 75 g of sodium acetate in 150 ml of ice-water. More ethylene dichloride is added. The layers are separated and the organic phase is washed with water, dried (Na2SO4) and evaporated under reduced pressure. The brown residue is treated repeatedly with boiling water from which the title compound separates on cooling. The title compound has mp 135°C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
75 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The starting material for the compounds of this invention is the amide, 3,4-dihydropyrrolo[4,3,2-de]isoquinolin5(lH)-one (2). The preparation of this starting material is described in detail in our copending patent application of Philipp et al., Ser. No. 413,417 now U.S. Pat. No. 3,950,343 and entitled "Pyrroloisoquinoline Derivatives". Briefly a preferred preparation of this starting material involves treating 4-indolecarboxylic acid methyl ester, F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949), with N-methylformanilide in the presence of phosphorus oxychloride according to the conditions of the Vilsmeier reaction to obtain 3-formylindole-4-carboxylic acid methyl ester, converting the latter compound to its corresponding oxime, catalytically reducing the oxime in the presence of hydrochloric acid and palladium on charcoal to obtain 3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride and finally treating the latter compound with sodium methoxide to give the desired starting material of formula 2.
[Compound]
Name
amide
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-formyl-1H-indole-4-carboxylate
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Citations

For This Compound
1
Citations
A Kryshchyshyn-Dylevych, M Garazd… - Synthetic …, 2020 - Taylor & Francis
… Reagents and conditions: (c) 4-thioxo-2-thiazolidinone (0.01 mol), methyl 3-formyl-1H-indole-4-carboxylate (0.010 mol), AcONa (0.01), AcOH (20 mL), reflux, 2 h, 84–90%; (d) 4a,b (0.01 …
Number of citations: 16 www.tandfonline.com

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